molecular formula C21H27F3N4O B2638730 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034524-98-4

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2638730
CAS No.: 2034524-98-4
M. Wt: 408.469
InChI Key: RIMVUMQSKCPUNR-UHFFFAOYSA-N
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Description

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that features a combination of furan, piperidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the piperazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine and piperazine rings can be reduced to their corresponding amines.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring may produce piperidine derivatives.

Scientific Research Applications

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperidine
  • 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidine

Uniqueness

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O/c1-16-2-4-19(29-16)15-26-8-6-18(7-9-26)27-10-12-28(13-11-27)20-5-3-17(14-25-20)21(22,23)24/h2-5,14,18H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMVUMQSKCPUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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